molecular formula C11H12O B1589073 (S)-3-Phenylcyclopentanone CAS No. 86505-50-2

(S)-3-Phenylcyclopentanone

Cat. No. B1589073
Key on ui cas rn: 86505-50-2
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-JTQLQIEISA-N
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Patent
US07872009B2

Procedure details

A mixture of 3-phenylcyclopentanone (1.3 g, 8.12 mmol) and NaBH4 (0.61 g, 16.24 mmol) in methanol (15 mL) was stirred at room temperature for 1 h. The mixture was concentrated, dissolved in CH2Cl2, washed with 10% HCl, brine, dried over MgSO4 and concentrated to afford the title compound as a white solid. MS m/z: 163 (M+1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:11][CH2:10][C:9](=[O:12])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[C:1]1([CH:7]2[CH2:11][CH2:10][CH:9]([OH:12])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(CC1)=O
Name
Quantity
0.61 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 10% HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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